An In-Depth Technical Guide to 3-(5-Bromo-2-thienyl)isoxazole (CAS No. 175205-66-0)
An In-Depth Technical Guide to 3-(5-Bromo-2-thienyl)isoxazole (CAS No. 175205-66-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(5-Bromo-2-thienyl)isoxazole is a heterocyclic compound featuring a brominated thiophene ring linked to an isoxazole core. This molecule has garnered interest within the scientific community, particularly in the realm of medicinal chemistry and drug discovery, due to the established biological activities of both isoxazole and thiophene scaffolds. The isoxazole ring is a key pharmacophore in a variety of approved drugs, exhibiting a wide range of therapeutic effects including anti-inflammatory, antimicrobial, and anticancer properties. Similarly, the thiophene moiety is a prevalent structural motif in many pharmaceuticals, contributing to their pharmacokinetic and pharmacodynamic profiles. The combination of these two heterocyclic systems in 3-(5-Bromo-2-thienyl)isoxazole presents a unique chemical entity with potential for the development of novel therapeutic agents.
This technical guide provides a comprehensive overview of 3-(5-Bromo-2-thienyl)isoxazole, including its chemical properties, a detailed synthesis protocol, analytical characterization methods, and a discussion of its potential applications in drug development, supported by authoritative references.
Core Properties of 3-(5-Bromo-2-thienyl)isoxazole
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 3-(5-Bromo-2-thienyl)isoxazole are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 175205-66-0 | [1] |
| Molecular Formula | C₇H₄BrNOS | [1] |
| Molecular Weight | 230.08 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 66-68 °C | |
| Boiling Point (Predicted) | 311.8 ± 27.0 °C | |
| Density (Predicted) | 1.686 ± 0.06 g/cm³ | |
| SMILES | C1=CON=C1C2=CC=C(S2)Br | [2] |
| InChI | InChI=1S/C7H4BrNOS/c8-7-2-1-6(11-7)5-3-4-10-9-5/h1-4H | [2] |
Synthesis of 3-(5-Bromo-2-thienyl)isoxazole
The synthesis of 3,5-disubstituted isoxazoles is most commonly achieved through a 1,3-dipolar cycloaddition reaction. This powerful transformation involves the reaction of a nitrile oxide with an alkyne. For the synthesis of 3-(5-Bromo-2-thienyl)isoxazole, a plausible and efficient route involves the generation of a nitrile oxide from 5-bromo-2-thiophenecarboxaldehyde oxime, followed by its reaction with a suitable acetylene source.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of 3-(5-Bromo-2-thienyl)isoxazole.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of 3,5-disubstituted isoxazoles and can be adapted for the specific synthesis of 3-(5-Bromo-2-thienyl)isoxazole.
Step 1: Synthesis of 5-Bromo-2-thiophenecarboxaldehyde Oxime
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To a solution of 5-bromo-2-thiophenecarboxaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and pyridine (2.0 eq).
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, remove the solvent under reduced pressure.
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Add water to the residue and extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime, which can be purified by recrystallization or column chromatography.
Step 2: 1,3-Dipolar Cycloaddition to form 3-(5-Bromo-2-thienyl)isoxazole
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Dissolve the 5-bromo-2-thiophenecarboxaldehyde oxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Add N-chlorosuccinimide (NCS) (1.1 eq) to the solution and stir at room temperature to form the intermediate hydroxyimidoyl chloride.
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Cool the reaction mixture in an ice bath and add a solution of acetylene (a suitable source, which can be bubbled through the solution or generated in situ) and a base, such as triethylamine (1.5 eq), dropwise.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
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Upon completion, wash the reaction mixture with water and extract with DCM.
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Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain 3-(5-Bromo-2-thienyl)isoxazole.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Analysis Workflow
Caption: Workflow for the analytical characterization of the synthesized compound.
Predicted Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the isoxazole and thiophene rings. The isoxazole proton will likely appear as a singlet, while the thiophene protons will exhibit doublet couplings.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals corresponding to each unique carbon atom in the molecule. The chemical shifts will be influenced by the electronegativity of the heteroatoms and the bromine substituent.
Mass Spectrometry: The mass spectrum should display a molecular ion peak ([M]⁺) at m/z corresponding to the molecular weight of the compound (230.08). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments, appearing as two peaks with a mass difference of 2 Da. Predicted mass-to-charge ratios for common adducts are also available[2].
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=N and N-O stretching vibrations of the isoxazole ring, typically in the regions of 1600-1650 cm⁻¹ and 900-1400 cm⁻¹, respectively[3]. Aromatic C-H and C=C stretching vibrations from both rings will also be present.
Potential Applications in Drug Development
The structural combination of isoxazole and thiophene rings in 3-(5-Bromo-2-thienyl)isoxazole makes it a compound of interest for drug discovery, particularly in oncology.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of isoxazole and thiophene derivatives. Thiophenyl-isoxazole-based compounds, in particular, have been investigated for their cytotoxic effects against various cancer cell lines. For instance, derivatives of 5-(thiophen-2-yl)isoxazole have shown promising activity against human breast cancer cells (MCF-7)[4]. The mechanism of action for such compounds can be diverse and may include the induction of apoptosis, inhibition of key signaling pathways involved in cell proliferation, or targeting specific enzymes or receptors crucial for tumor growth[4][5].
The presence of a bromine atom on the thiophene ring can further modulate the biological activity. Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds with biological targets, potentially enhancing its potency and selectivity.
Signaling Pathway Illustration
While the specific mechanism of action for 3-(5-Bromo-2-thienyl)isoxazole is yet to be fully elucidated, a hypothetical mechanism could involve the inhibition of a key kinase in a cancer-related signaling pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway by the compound.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 3-(5-Bromo-2-thienyl)isoxazole. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general guidelines for handling similar brominated heterocyclic compounds should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes[6][7].
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[7].
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Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
3-(5-Bromo-2-thienyl)isoxazole is a promising scaffold for the development of new chemical entities with potential therapeutic applications. Its synthesis is achievable through established methods in heterocyclic chemistry, and its structure can be unequivocally confirmed using modern analytical techniques. Further investigation into the biological activities of this compound, particularly its anticancer properties and specific molecular targets, is warranted to fully explore its potential in drug discovery and development. This technical guide serves as a foundational resource for researchers embarking on studies involving this intriguing molecule.
References
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